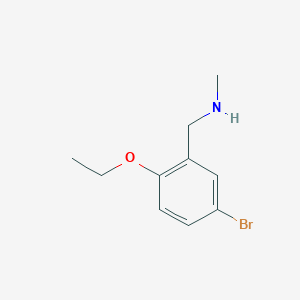

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine

Description

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine |

InChI |

InChI=1S/C10H14BrNO/c1-3-13-10-5-4-9(11)6-8(10)7-12-2/h4-6,12H,3,7H2,1-2H3 |

InChI Key |

GVTXDYNJFLOQEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine typically involves several steps:

Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a catalyst such as iron powder.

Protection and Deprotection: The phenolic hydroxyl group is protected using acetic anhydride, followed by bromination and subsequent deprotection.

Amination: The brominated intermediate is then reacted with methylamine to introduce the N-methylmethanamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce corresponding ketones or aldehydes .

Scientific Research Applications

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It may be used in studies investigating the biological activity of brominated aromatic compounds.

Mechanism of Action

The mechanism of action for 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine atom and ethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkoxy Substitutions

Key Compounds:

1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide Substituents: Bromine (5-position), methoxy (2-position). Key difference: Methoxy group instead of ethoxy. Relevance: This compound (CAS 1049789-48-1) is structurally closest to the target molecule, differing only in the alkoxy chain length.

1-(4-Chlorophenyl)-N-methylmethanamine

- Substituents: Chlorine (4-position).

- Synthesis: Derived from 4-chlorobenzyl chloride and methylamine (56% yield) .

- Relevance: The absence of an alkoxy group and differing halogen position highlight how substituent placement affects physicochemical properties. Chlorine’s electron-withdrawing nature may enhance stability but reduce bioavailability compared to bromine .

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

- Substituents: Fluorine (3-position), trifluoromethyl (5-position).

- Molecular Weight: 238.24 g/mol.

- Relevance: The trifluoromethyl group increases electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to bromine .

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₁₀H₁₄BrNO.

Pharmacologically Active Analogues

Antidepressant and Anxiolytic Agents:

- Compound 5 (1-(4,5-Dichloro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine) Activity: Reduced immobility time by 84% in forced swimming tests (80 mg/kg dose) . Relevance: The dichloro substitution on a tetracyclic framework enhances norepinephrine reuptake inhibition, unlike the monobromo-alkoxy substitution in the target compound.

Antitubercular Agents:

- Compound 22 (1-(4-Fluorophenyl)-N-methylmethanamine derivative) Synthesis: Used in 6-dialkylaminopyrimidine carboxamides for tuberculosis treatment . Relevance: Fluorine’s smaller size compared to bromine may optimize target binding in bacterial enzymes.

Gastric Acid Blockers:

- TAK-438 (Vonoprazan fumarate) Structure: 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine. Activity: Potent potassium-competitive acid blocker (P-CAB) with longer half-life (t₁/₂ ~7 hours) than traditional PPIs . Relevance: The fluorophenyl group and sulfonylpyridine moiety enhance H⁺/K⁺-ATPase binding, contrasting with the bromo-ethoxy substitution’s unexplored effects.

Table 2: Pharmacological Activity Comparison

Biological Activity

1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine, also referred to as (5-Bromo-2-ethoxybenzyl)methylamine hydrochloride, is a compound with significant potential in pharmacological research. Its unique molecular structure, characterized by a brominated aromatic ring and an ethoxy group, suggests various biological interactions that merit detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of carbon, hydrogen, bromine, chlorine, and nitrogen atoms. The methylamine functional group is notable for its biological reactivity, often found in neurotransmitters and pharmaceuticals. The bromine substitution can influence the compound's interaction with biological targets, potentially enhancing its biological activity .

Research indicates that the mechanism of action for this compound involves interactions with specific molecular targets. The bromine atom and ethoxy group play crucial roles in binding affinity and activity modulation across various biochemical pathways. While detailed studies are ongoing, preliminary findings suggest that the compound may affect neurotransmitter systems and cellular signaling pathways .

Biological Activity Overview

The biological activity of this compound has been primarily explored in pharmacological contexts. It shows promise in several areas:

- Receptor Interaction : The compound's structure suggests potential interactions with various receptors, including G-protein-coupled receptors (GPCRs) and transporters.

- Enzymatic Activity : Initial studies indicate that it may inhibit or activate certain enzymes involved in metabolic pathways .

- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activities against cancer cell lines, indicating a potential for therapeutic applications .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (5-Bromo-2-methoxybenzyl)methylamine hydrochloride | Methoxy group instead of ethoxy | Varying receptor affinities |

| (5-Bromo-2-ethoxyphenyl)methylamine hydrochloride | Lacks methylamine group | Potentially lower activity |

| (5-Bromo-2-ethoxybenzyl)ethylamine hydrochloride | Ethyl instead of methyl group | Different pharmacokinetic properties |

This table illustrates how slight variations in structure can lead to different biological activities and pharmacological profiles.

Study on Enzymatic Inhibition

A study conducted under the ToxCast project analyzed various chemicals' effects on enzymatic activities. Although this compound was not directly tested, similar compounds showed significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism . This suggests that our compound may exhibit similar properties.

Antiproliferative Activity

In a recent study focusing on novel diaryl derivatives, compounds structurally related to this compound were found to inhibit cell migration and induce cell cycle arrest in cancer cells . This highlights the potential application of this compound in oncology.

Q & A

Q. Key Data :

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Bromination | 65–75 | 90 | 0°C, DCM, 12 h |

| Alkylation | 50–60 | 95 | RT, NaHCO₃, 24 h |

Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy group at δ 1.3 ppm for -OCH₂CH₃ and δ 4.0 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 258.03 for C₁₀H₁₃BrNO⁺) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) achieve >98% purity with retention times ~8.2 min .

How can computational modeling predict the pharmacological activity of this compound, and what parameters are critical in docking studies?

Q. Advanced Research Focus

- Target Selection : Prioritize receptors like serotonin transporters (SERT) or dopamine receptors due to structural analogs (e.g., N-substituted benzylamines) .

- Docking Software : AutoDock Vina or Schrödinger Suite assesses binding affinity (ΔG ≤ -8 kcal/mol indicates strong binding) .

- Key Parameters :

- Lipinski’s Rule : LogP ≤ 5, molecular weight ≤500 Da.

- Pharmacophore Mapping : Amine and bromo groups as hydrogen bond donors/acceptors .

Q. Example Results :

| Target | ΔG (kcal/mol) | Binding Site Residues |

|---|---|---|

| SERT | -9.2 | Tyr95, Asp98 |

| D₂R | -7.8 | Asp114, Ser193 |

What strategies resolve discrepancies in reported biological activities across studies?

Advanced Research Focus

Discrepancies often arise from:

- Assay Variability : Use standardized protocols (e.g., MIC for antimicrobial activity ).

- Solubility Issues : DMSO concentrations >1% may inhibit bacterial growth, skewing results .

- Metabolic Stability : Hepatic microsome assays (e.g., rat liver microsomes, t₁/₂ ≥ 30 min indicates stability) .

Q. Case Study :

| Study | IC₅₀ (µM) | Cell Line | Solvent |

|---|---|---|---|

| A | 12.5 | HeLa | DMSO 0.5% |

| B | 45.0 | HeLa | DMSO 2% |

How can regioselective functionalization of the bromo-substituted aromatic ring be achieved?

Q. Advanced Research Focus

- Directing Groups : Use -OCH₂CH₃ as an ortho-director for electrophilic substitution .

- Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups at the bromo position .

- Protection/Deprotection : Boc-protection of the amine prevents unwanted side reactions during bromination .

Q. Optimized Protocol :

Protect amine with Boc₂O (THF, RT, 6 h).

Suzuki coupling with arylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C).

Deprotect with TFA/DCM (1:1, 2 h) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Exothermic Reactions : Bromination requires controlled addition (dropwise over 1 h) to avoid thermal runaway .

- Purification at Scale : Switch from column chromatography to recrystallization (ethanol/water, 70% recovery) .

- Cost Efficiency : Replace expensive catalysts (e.g., Pd with Ni-based catalysts for cross-coupling) .

How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?

Q. Advanced Research Focus

Q. Reactivity Trends :

| Position | Reactivity (Relative Rate) |

|---|---|

| Para | 1.0 (reference) |

| Meta | 0.3 |

| Ortho | 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.